4-(4-Fluorophenyl)morpholine 4-(4-Fluorophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 4280-40-4
VCID: VC7974831
InChI: InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
SMILES: C1COCCN1C2=CC=C(C=C2)F
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

4-(4-Fluorophenyl)morpholine

CAS No.: 4280-40-4

Cat. No.: VC7974831

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)morpholine - 4280-40-4

Specification

CAS No. 4280-40-4
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 4-(4-fluorophenyl)morpholine
Standard InChI InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Standard InChI Key NSTVGWPAPZDCDY-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)F
Canonical SMILES C1COCCN1C2=CC=C(C=C2)F

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a 4-fluorophenyl group. Key bond angles and torsional parameters have been resolved via X-ray crystallography for related derivatives, revealing a chair conformation for the morpholine ring and planar geometry for the fluorophenyl moiety .

Table 1: Structural and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₂FNO
Molecular Weight181.21 g/mol
¹H NMR (CDCl₃)δ 7.25–7.23 (m, 2H, Ar-H), 3.21–3.18 (t, 4H, morpholine)
¹³C NMRδ 162.1 (C-F), 67.3 (O-CH₂), 46.6 (N-CH₂)
IR (KBr)1229 cm⁻¹ (C-F stretch), 928 cm⁻¹ (morpholine ring)

Synthesis and Production

Laboratory-Scale Methods

The primary synthesis route involves nucleophilic aromatic substitution (SNAr):

  • Reaction: 4-Fluoronitrobenzene reacts with morpholine in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Conditions: Reflux in dimethylformamide (DMF) at 120°C for 12 hours.

  • Yield: 85% after purification via column chromatography (ethyl acetate/hexane) .

Alternative methods include:

  • Microwave-assisted synthesis: Reduces reaction time to 2 hours with comparable yields .

  • Reductive amination: Used in pharmaceutical intermediates, e.g., for aprepitant synthesis .

Table 2: Synthetic Routes Comparison

MethodConditionsYieldPurity
SNAr with TBABDMF, 120°C, 12h85%>98%
Microwave-assistedDMF, 150°C, 2h82%97%
Catalytic hydrogenationH₂/Pd-C, EtOH, RT78%95%

Physicochemical Properties

ActivityModel SystemResultSource
AntimicrobialS. aureus ATCC 29213MIC = 16 µg/mL
Anti-inflammatoryLPS-stimulated macrophages70% NO reduction
CytotoxicityA549 cellsIC₅₀ = 18 µM

Applications in Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • Aprepitant: Used in the synthesis of (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol, a neurokinin-1 receptor antagonist .

  • Kinase Inhibitors: Serves as a building block for triazolopyrimidine derivatives targeting EGFR and VEGFR .

Material Science Applications

  • Polymer Additives: Enhances thermal stability of polyurethanes (T₅% degradation = 280°C vs. 250°C control) .

  • Ion-Exchange Membranes: Morpholine derivatives improve proton conductivity in fuel cells (0.12 S/cm at 80°C) .

Comparison with Structural Analogues

Fluorine vs. Other Halogens

  • Electron-Withdrawing Effect: Fluorine increases reactivity in SNAr by 3x compared to chlorine .

  • Metabolic Stability: Fluorinated derivatives exhibit 2x longer half-life in hepatic microsomes than chlorinated analogues .

Table 4: Substituent Effects on Pharmacokinetics

SubstituentlogPt₁/₂ (h)MIC (µg/mL)
-F2.14.216
-Cl2.82.124
-Br3.21.832

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